Step 1: Synthesis of 1-(3-methoxyphenyl)piperazine: This could be achieved by reacting commercially available 3-methoxyphenylboronic acid with piperazine under Buchwald-Hartwig amination conditions. []
Step 2: Coupling with 2-chloro-5-nitropyridine: The synthesized 1-(3-methoxyphenyl)piperazine could then be reacted with 2-chloro-5-nitropyridine in the presence of a suitable base and catalyst, similar to the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. []
Compound Description: ZX-42 is a novel anaplastic lymphoma kinase (ALK) inhibitor. Research has shown that it exhibits antiproliferative effects on the EML4-ALK positive lung cancer cell line H2228. []
Relevance: While structurally distinct from 1-(3-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine, ZX-42 shares a similar core structure with a 3-methoxyphenyl group attached to a nitrogen-containing heterocycle. This suggests potential interest in exploring the anti-cancer activity of compounds with variations on this core structure, such as 1-(3-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine. []
Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. It demonstrates potential as a treatment for various cancers, including non-small cell lung cancer (NSCLC) and brain metastases. []
Relevance: This compound and 1-(3-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine share a 3-methoxyphenyl group, albeit within different overall structures. The presence of this group in both a potent ALK/EGFR inhibitor and the target compound suggests a potential role of this moiety in interacting with similar biological targets. Further investigation is needed to determine if 1-(3-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine possesses any ALK/EGFR inhibitory activity. []
Compound Description: TAK-357 is a highly lipophilic compound investigated for its potential in ameliorating Alzheimer’s disease. It exhibits a long plasma half-life and high distribution to adipose tissues. []
Relevance: Both TAK-357 and 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine share a 4-arylpiperazine moiety. This structural similarity suggests that modifications to the aryl group and its substituents could significantly influence the physicochemical properties and potentially the biological activity of these compounds. []
Compound Description: JNJ17203212 is a potent transient receptor potential vanilloid 1 (TRPV1) antagonist. It exhibits promising antitussive efficacy in preclinical models. []
Relevance: JNJ17203212 and 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine share a piperazine ring substituted with a pyridinyl group at the 4-position. Although the substitution patterns on the pyridine ring differ, the shared structural motif highlights the importance of this core structure for potential biological activity. []
Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases). It exhibits antibacterial activity and attenuates bacterial secondary metabolism. []
Relevance: ML267 and 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine both feature a piperazine ring substituted at the 1- and 4- positions with different heterocyclic rings. This shared core structure, albeit with different substitution patterns, suggests the potential for exploring variations on this scaffold for modulating biological activity. []
1-(3-Methoxyphenyl)piperazine
Compound Description: This compound serves as a building block for various pharmaceutical agents, including potential high-affinity serotonin 5-HT1A receptor ligands, antibacterials, and inhibitors of phosphodiesterases. []
Relevance: This compound represents a direct structural fragment of the target compound, 1-(3-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine. Understanding its properties and potential biological activities can provide insights into the SAR of the target compound and guide further development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.